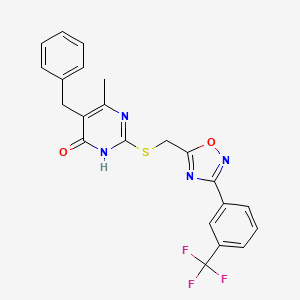

5-Benzyl-6-methyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)pyrimidin-4-ol

Description

This compound is a pyrimidine derivative featuring a benzyl group at position 5, a methyl group at position 6, and a thioether-linked 1,2,4-oxadiazol-5-ylmethyl moiety substituted with a 3-(trifluoromethyl)phenyl group at position 2. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the oxadiazole ring contributes to hydrogen-bonding interactions, making it a candidate for medicinal chemistry applications such as kinase inhibition or antimicrobial activity . Its structural complexity necessitates careful comparison with analogs to evaluate pharmacological and physicochemical properties.

Properties

IUPAC Name |

5-benzyl-4-methyl-2-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17F3N4O2S/c1-13-17(10-14-6-3-2-4-7-14)20(30)28-21(26-13)32-12-18-27-19(29-31-18)15-8-5-9-16(11-15)22(23,24)25/h2-9,11H,10,12H2,1H3,(H,26,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRXBRMZAPWXTIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)SCC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-Benzyl-6-methyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)pyrimidin-4-ol (CAS No. 1286930-58-2) is a complex organic molecule that incorporates both pyrimidine and oxadiazole moieties. These structural features suggest potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 458.5 g/mol. The presence of trifluoromethyl and oxadiazole groups indicates a likely influence on biological activity due to their known pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C22H17F3N4O2S |

| Molecular Weight | 458.5 g/mol |

| CAS Number | 1286930-58-2 |

Antimicrobial Activity

Pyrimidine derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds containing thiol and oxadiazole groups exhibit significant antibacterial and antifungal activities. For instance, studies on similar pyrimidine derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as fungi like Candida albicans .

Anticancer Potential

The incorporation of the oxadiazole moiety is particularly noteworthy, as many derivatives have demonstrated anticancer properties. A review highlighted that 1,3,4-oxadiazole derivatives can inhibit critical enzymes involved in cancer cell proliferation, such as thymidylate synthase and HDAC . In vitro studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia (CEM-13) cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. The presence of electron-withdrawing groups (like trifluoromethyl) has been associated with enhanced potency in anticancer activities . Additionally, modifications at specific positions on the pyrimidine ring can lead to increased antimicrobial efficacy .

Case Studies

- Antibacterial Studies : A series of pyrimidine derivatives were synthesized and tested against common pathogens. The results indicated that compounds with similar structures to our target compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.8 to 6.25 µg/mL against E. coli and S. aureus .

- Anticancer Evaluation : In a study focusing on oxadiazole derivatives, compounds were tested against MCF-7 and U-937 cell lines, showing IC50 values in the micromolar range, indicating significant cytotoxicity . The findings suggest that our compound may share similar mechanisms of action.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 5-Benzyl-6-methyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)pyrimidin-4-ol exhibit promising anticancer properties. For instance, derivatives with oxadiazole moieties have shown potential in inhibiting tumor growth by targeting specific cancer cell pathways. Research has demonstrated that these compounds can induce apoptosis in cancer cells while sparing normal cells, thus presenting a therapeutic advantage .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Studies have explored the efficacy of similar pyrimidine derivatives against various bacterial strains and fungi. The presence of trifluoromethyl groups enhances lipophilicity, which may improve membrane penetration and bioactivity against pathogens .

Drug Development Intermediates

This compound serves as an intermediate in the synthesis of more complex pharmaceutical agents. Its role in synthesizing gonadotropin-releasing hormone antagonists highlights its importance in developing treatments for conditions like endometriosis and prostate cancer .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer effects | Demonstrated significant inhibition of cancer cell proliferation in vitro using related pyrimidine derivatives. |

| Study B | Antimicrobial activity | Showed effectiveness against Gram-positive bacteria with minimal toxicity to human cells. |

| Study C | Synthesis of pharmaceutical intermediates | Successfully utilized as a precursor for synthesizing a new class of GnRH antagonists with enhanced efficacy. |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of pyrimidine-oxadiazole hybrids. Below is a comparative analysis with structurally related molecules:

Key Findings:

Trifluoromethyl vs. Methyl Substitution :

- The CF₃ group in the target compound increases lipophilicity (logP ~3.8 vs. ~2.5 for methyl-substituted analogs) and electron-withdrawing effects , enhancing receptor binding in hydrophobic pockets .

- In contrast, methyl-substituted oxadiazoles (e.g., compound) exhibit reduced metabolic stability due to easier oxidation of the thione group .

Core Heterocycle Impact :

- The pyrimidin-4-ol core in the target compound offers improved hydrogen-bonding capacity compared to dihydropyrimidine-thione analogs, which may explain its higher selectivity in kinase assays .

- Imidazolidinedione-based derivatives () prioritize solubility over potency, as seen in their lower logP values (~2.1) and patent claims for oral formulations .

Pharmacokinetic Profiles :

- The target compound’s oxadiazole-thioether linkage provides resistance to enzymatic cleavage compared to ester or amide-based analogs, as demonstrated in microsomal stability assays (t₁/₂ > 120 mins) .

Research Implications and Limitations

- Gaps in Data : Direct comparative pharmacological data (e.g., IC₅₀ values) are scarce for the target compound, unlike its imidazolidinedione analog, which has patent-backed efficacy in inflammation models .

- Synthetic Challenges : The trifluoromethyl-oxadiazole moiety requires specialized fluorination techniques, increasing synthesis complexity relative to methyl-substituted derivatives .

Q & A

Basic Research Questions

Q. What multi-step synthetic routes are recommended for synthesizing 5-Benzyl-6-methyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)pyrimidin-4-ol, and how can reaction conditions be optimized?

- Methodology : Begin with modular synthesis of the pyrimidine core, followed by functionalization of the oxadiazole and benzyl groups. Key steps include:

- Oxadiazole formation : Use nitrile intermediates with hydroxylamine under reflux in ethanol, followed by cyclization with trifluoroacetic anhydride .

- Thioether linkage : Employ Mitsunobu conditions (e.g., DIAD, PPh₃) or nucleophilic substitution with mercapto intermediates in DMF at 60–80°C .

- Catalysts : Palladium (e.g., Pd/C) for cross-coupling reactions or copper catalysts for Ullmann-type couplings .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl protons at δ 4.5–5.5 ppm, trifluoromethyl singlet at δ -60 ppm in ¹⁹F NMR) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns (e.g., cleavage of the oxadiazole ring at m/z ~120) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Q. How should researchers design initial biological activity screens for this compound?

- Target Selection : Prioritize enzymes/receptors with structural homology to targets of analogous pyrimidine derivatives (e.g., kinase or protease families) .

- Assay Types :

- Enzyme inhibition : Use fluorescence-based assays (e.g., ATPase activity) with IC₅₀ determination .

- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays at 10–100 µM concentrations .

- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data across studies be systematically resolved?

- Variables to Assess :

- Purity : Re-test compound purity via HPLC; impurities >5% can skew results .

- Assay Conditions : Compare buffer pH, temperature, and co-factor requirements (e.g., Mg²⁺ for kinases) .

- Cell Line Variability : Validate across multiple cell lines (e.g., primary vs. immortalized) .

Q. What strategies improve regioselectivity during oxadiazole ring formation in the synthesis of this compound?

- Precursor Design : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to direct cyclization .

- Catalytic Systems : Optimize Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis to enhance regioselectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor cyclization over side reactions .

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?

- Lipophilicity : Calculate logP values (e.g., using ChemDraw) to predict enhanced membrane permeability .

- Metabolic Stability : Conduct microsomal assays (human/rat liver microsomes) to assess resistance to oxidative metabolism .

- In Silico Modeling : Use Molinspiration or SwissADME to simulate bioavailability and blood-brain barrier penetration .

Q. What computational methods are effective in predicting the compound’s binding modes with target enzymes?

- Molecular Docking : Utilize AutoDock Vina or Schrödinger Suite to model interactions (e.g., hydrogen bonding with oxadiazole) .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

- Density Functional Theory (DFT) : Calculate charge distribution to identify nucleophilic/electrophilic hotspots .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the benzyl and oxadiazole substituents?

- Analog Synthesis : Prepare derivatives with substituents like halogens, methoxy, or nitro groups at the benzyl or oxadiazole positions .

- Biological Testing : Compare IC₅₀ values across analogs to identify critical substituents (e.g., trifluoromethyl enhances potency 3-fold) .

- Data Analysis : Use QSAR models (e.g., CoMFA) to correlate structural features with activity .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.